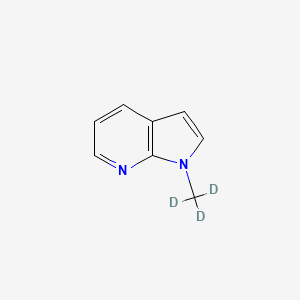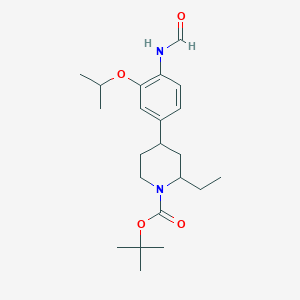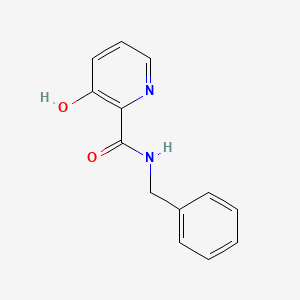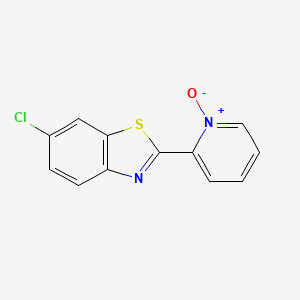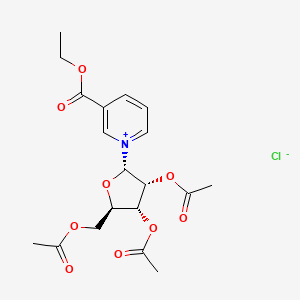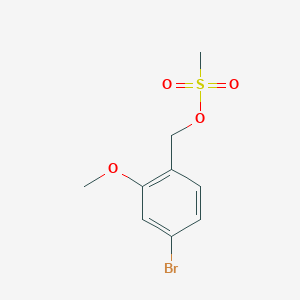![molecular formula C11H16BrN3O2S B13852116 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide CAS No. 1086064-95-0](/img/structure/B13852116.png)
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is a chemical compound that features a bromine atom, a pyrrolidine ring, and a pyridinesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide typically involves the following steps:
Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the ethyl chain.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
(S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide: Another compound with a bromine atom and pyrrolidine ring but different functional groups.
Uniqueness
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
1086064-95-0 |
|---|---|
Fórmula molecular |
C11H16BrN3O2S |
Peso molecular |
334.24 g/mol |
Nombre IUPAC |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16BrN3O2S/c12-10-7-11(9-13-8-10)18(16,17)14-3-6-15-4-1-2-5-15/h7-9,14H,1-6H2 |
Clave InChI |
NDVSQBUCDITRMR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNS(=O)(=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




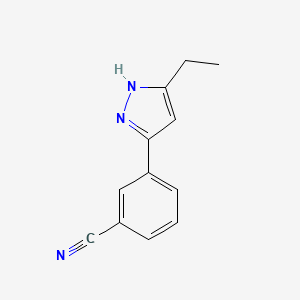
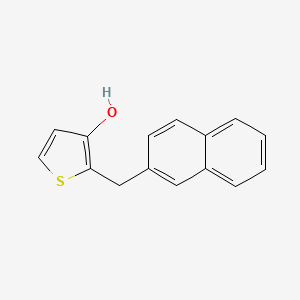
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)

